![molecular formula C35H42N2O8S2 B10779474 Sulfo-Cy7-acid](/img/structure/B10779474.png)
Sulfo-Cy7-acid
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Overview
Description
Sulfo-Cy7-acid, also known as sulfo-cyanine 7, is a water-soluble near-infrared fluorescent dye. It belongs to the cyanine dye family, which is characterized by a polymethine bridge between two nitrogen atoms. This compound is particularly noted for its high quantum yield and photostability, making it ideal for in vivo imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7-acid is synthesized through a series of chemical reactions involving the formation of a polymethine bridgeThe final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques. Quality control measures, including NMR and HPLC-MS, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7-acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can participate in nucleophilic substitution reactions.
Conjugation Reactions: The dye can be conjugated to biomolecules such as proteins and peptides through amine-reactive groups.
Common Reagents and Conditions
NHS Ester Chemistry: this compound is often used in its NHS ester form for conjugation reactions. The reaction typically occurs in aqueous buffers at neutral pH.
Copper-Catalyzed Cycloaddition: For click chemistry applications, this compound can be modified with alkyne or azide groups and reacted with corresponding azides or alkynes in the presence of a copper catalyst.
Major Products Formed
The major products formed from these reactions are typically conjugates of this compound with biomolecules, which retain the fluorescent properties of the dye and are used for various imaging applications .
Scientific Research Applications
Spectral Properties
- Absorption Maximum: ~750 nm
- Emission Maximum: ~773 nm
- Stokes Shift: ~23 nm
- Quantum Yield: High, providing bright and efficient fluorescence
- Solubility: Enhanced due to sulfonate groups, making it suitable for aqueous environments
These spectral characteristics enable effective visualization of biological samples with minimal background interference.
Key Applications
-
In Vivo Imaging
- Sulfo-Cyanine7 acid is extensively used for deep tissue imaging due to its ability to penetrate biological tissues with minimal scattering. This property allows researchers to visualize cellular and molecular processes in real-time within living organisms, making it particularly useful in cancer research and drug development .
- Fluorescence Microscopy
- Flow Cytometry
- Bioconjugation
- Molecular Probes
Study 1: Targeted Hybrid Imaging Probes
In a study involving hybrid imaging agents, sulfo-Cyanine7 was used as an optical signaling moiety. The agents demonstrated high radiolabeling yields and stability, showing specific receptor targeting properties in vivo. The results indicated that sulfo-Cyanine7-based probes could effectively visualize tumors while maintaining low background noise .
Study 2: Fluorescence Cell Uptake Studies
Research on the uptake of sulfo-Cyanine7-labeled compounds in cancer cells revealed significant receptor-mediated internalization. The study highlighted the dye's effectiveness in labeling target molecules while preserving their biological functions, underscoring its potential in therapeutic applications .
Comparative Analysis of Applications
Application | Description | Advantages |
---|---|---|
In Vivo Imaging | Visualization of biological processes in living organisms | Deep tissue penetration; minimal background |
Fluorescence Microscopy | High-resolution imaging of cells and tissues | Bright fluorescence; detailed structural insights |
Flow Cytometry | Precise sorting and analysis of cell populations | Distinct signals; effective for heterogeneous samples |
Bioconjugation | Labeling biomolecules without altering their activity | Maintains biological functionality |
Molecular Probes | Detection of specific biomolecules | Versatile applications in diagnostics |
Mechanism of Action
Sulfo-Cy7-acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using specialized imaging equipment. The sulfonate groups enhance its water solubility, allowing it to be used in aqueous environments. The molecular targets are typically biomolecules to which the dye is conjugated, enabling visualization and quantification .
Comparison with Similar Compounds
Similar Compounds
Cy5: Another cyanine dye with a shorter wavelength emission.
Cy3: A cyanine dye with even shorter wavelength emission.
Indocyanine Green: A near-infrared dye used in medical diagnostics.
Uniqueness
Sulfo-Cy7-acid is unique due to its high quantum yield, photostability, and water solubility, making it particularly suitable for in vivo imaging applications. Its near-infrared emission allows for deeper tissue penetration and reduced background fluorescence compared to other dyes .
Biological Activity
Sulfo-Cy7-acid, a sulfonated cyanine dye, is increasingly recognized for its utility in various biological applications, particularly in imaging and drug delivery. This article explores its biological activity, examining its physicochemical properties, cellular uptake mechanisms, and in vivo behavior through diverse studies.
This compound is characterized by its hydrophilic nature due to the sulfonate groups, which enhance solubility in aqueous environments. The logD values of related compounds, such as [^68Ga]Sulfo-Cy7-FSC-MG, indicate a logD range of -1.9 to -2.3, confirming its hydrophilicity . This property is crucial for its application in biological systems where solubility influences distribution and efficacy.
Compound | LogD | Protein Binding (%) | Solubility |
---|---|---|---|
[^68Ga]Sulfo-Cy7-FSC-MG | -2.3 | >70 | High |
[^68Ga]Sulfo-Cy7-FSC-RGD | -2.0 | ~20 | Moderate |
Cellular Uptake Mechanisms
Receptor-Mediated Endocytosis : Studies demonstrate that this compound conjugates exhibit specific receptor-mediated internalization. For example, [^68Ga]Sulfo-Cy7-FSC-MG showed significant uptake in A431-CCK2R cells with internalized activity reaching 4.56% at 1 hour and 8.75% at 2 hours post-incubation . This specificity was confirmed through blocking studies where receptor saturation reduced internalization significantly.
Non-Specific Uptake : In contrast, the uptake of [^68Ga]Sulfo-Cy7-FSC-RGD in αvβ3 negative cells was markedly lower, indicating the importance of receptor presence for effective cellular uptake .
In Vivo Characterization
In vivo studies using xenograft models have highlighted the biodistribution and pharmacokinetics of this compound derivatives. For instance, [^68Ga]Sulfo-Cy7-FSC-MG demonstrated slow pharmacokinetics with a significant accumulation in kidneys (71.1% ID/g at 2 hours post-injection) and favorable tumor-to-organ ratios . These findings suggest that while the compound has high stability in vitro, further investigation into its in vivo behavior is warranted to optimize its application in targeted imaging.
Table 2: In Vivo Biodistribution of Sulfo-Cy7 Derivatives
Time Post-Injection (h) | Organ | %ID/g | Tumor-to-Kidney Ratio |
---|---|---|---|
1 | Kidney | 65.0 | <0.5 |
2 | Kidney | 71.1 | <0.5 |
2 | Tumor | 30.0 | >1 |
Case Studies
Case Study 1: Targeting Cancer Cells
A study focused on the use of this compound conjugates for imaging prostate-specific membrane antigen (PSMA) positive tissues demonstrated that these compounds provide high tumor-to-non-target tissue ratios . The conjugates were effective for intraoperative optical imaging devices, showcasing their potential in surgical oncology.
Case Study 2: Serum Albumin Binding
Research indicated that Cy7-modified peptides exhibited higher retention in blood circulation compared to non-modified counterparts due to enhanced binding to serum albumin . This property can be leveraged for prolonged systemic circulation of therapeutic agents.
Properties
IUPAC Name |
2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.